
2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Bromo-5-methoxy-1H-indol-3-yl)ethanamine is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the Fischer indole synthesis, where the starting material is reacted with phenylhydrazine hydrochloride under acidic conditions to form the indole core .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted indole derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cell signaling pathways and as a potential therapeutic agent.
Medicine: Explored for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
5-Methoxytryptamine: Shares a similar indole core but lacks the bromine atom.
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Similar structure but without the bromine substitution.
Melatonin: Contains a methoxy group and an indole core but differs in the side chain structure
Uniqueness: 2-(6-Bromo-5-methoxy-1H-indol-3-yl)ethanamine is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H13BrN2O |
|---|---|
Peso molecular |
269.14 g/mol |
Nombre IUPAC |
2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H13BrN2O/c1-15-11-4-8-7(2-3-13)6-14-10(8)5-9(11)12/h4-6,14H,2-3,13H2,1H3 |
Clave InChI |
SUUXLETZLKLOKS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=CN2)CCN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid](/img/structure/B11847283.png)
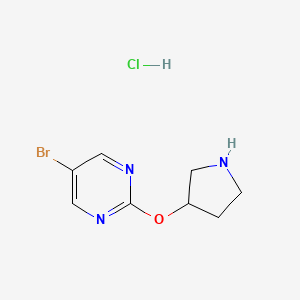

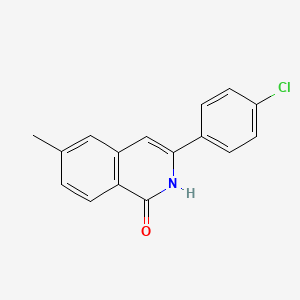

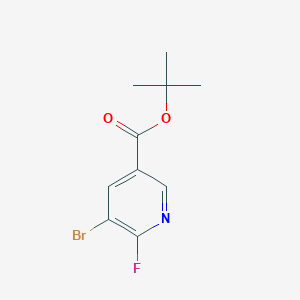
![2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11847320.png)
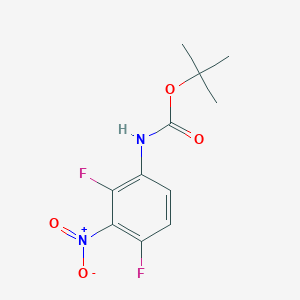


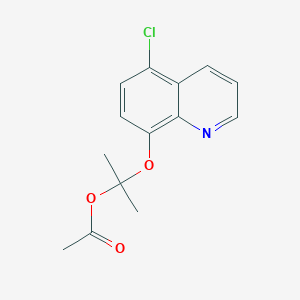
![2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one](/img/structure/B11847365.png)


